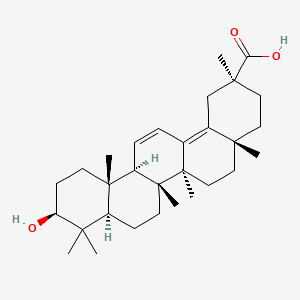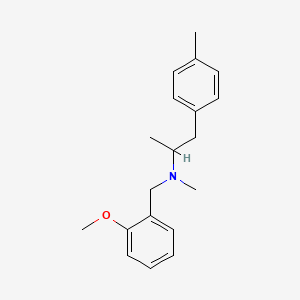
4-Mma-nbome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-MMA-NBOMe typically involves the reaction of 4-methylmethamphetamine with 2-methoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to produce this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
4-MMA-NBOMe undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, toluene
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-MMA-NBOMe has several scientific research applications, including:
Mechanism of Action
4-MMA-NBOMe exerts its effects primarily through agonistic activity at the 5-HT2A receptor . This interaction leads to the activation of downstream signaling pathways, resulting in altered perception, mood, and cognition. The compound also has affinity for other serotonin receptors, including 5-HT2C and 5-HT1A, although with lower potency .
Comparison with Similar Compounds
Similar Compounds
- 25I-NBOMe
- 25B-NBOMe
- 25C-NBOMe
Uniqueness
4-MMA-NBOMe is unique among NBOMe compounds due to its specific substitution pattern, which includes a methyl group at the 4-position of the phenethylamine backbone and a methoxy group at the benzyl position . This structural variation contributes to its distinct pharmacological profile and potency .
Properties
Molecular Formula |
C19H25NO |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C19H25NO/c1-15-9-11-17(12-10-15)13-16(2)20(3)14-18-7-5-6-8-19(18)21-4/h5-12,16H,13-14H2,1-4H3 |
InChI Key |
OPOYXGQXRAORRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)N(C)CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


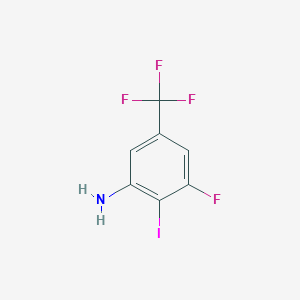
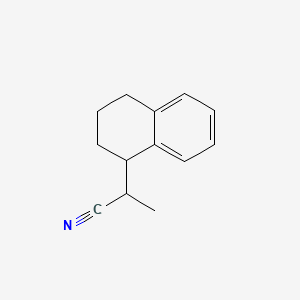
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate](/img/structure/B15293064.png)
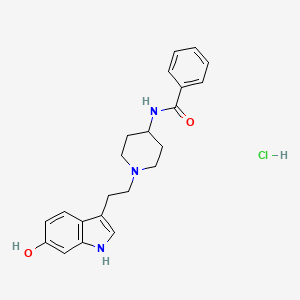
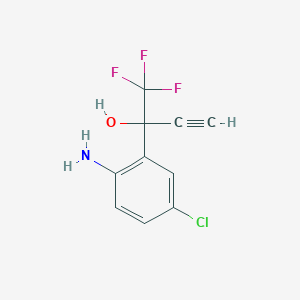
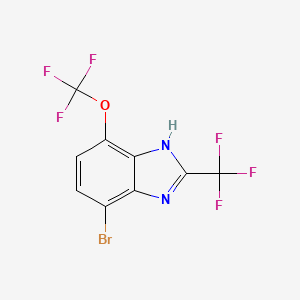
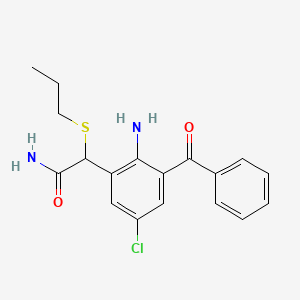


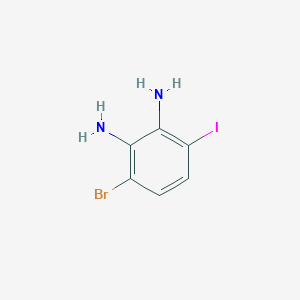

![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)
